(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Catalog No.
S1526810
CAS No.
167316-27-0
M.F
C21H22N2O2S
M. Wt
366.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethy...

CAS Number

167316-27-0

Product Name

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m0/s1

InChI Key

UOPFIWYXBIHPIP-SFTDATJTSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N

Synonyms

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide; [S-(R*,R*)]-N-(2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide; (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylene-1,2-diamine; (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-dipheny

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine, also known as (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, is a chiral molecule belonging to the class of aromatic sulfonamides. It is a white crystalline solid synthesized for use as a catalyst in organic reactions [].


Molecular Structure Analysis

The key features of the molecule include:

  • Two benzene rings (phenyl groups) attached to the central carbon atoms with a 1S,2S configuration, indicating the spatial arrangement of substituents [].
  • A sulfonamide group (SO2NH2) linked to the central nitrogen atom. The p- in the name indicates the methyl group (toluene) is attached to the para position of the benzene ring in the sulfonamide group [].
  • An amine group (NH2) also attached to the central nitrogen atom [].

This combination of aromatic rings and functional groups likely contributes to the catalytic properties of the molecule.


Chemical Reactions Analysis

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine functions primarily as a catalyst in organic synthesis. Specific reactions include:

  • Synthesis of keramamine C, a carboline alkaloid found in marine sponges. The exact mechanism is not publicly available.
  • Synthesis of Tolvaptan, a medication used to treat hyponatremia (low sodium levels in blood) []. Again, the detailed mechanism is not widely reported.

The catalytic mechanism likely involves the ability of the molecule to activate or coordinate with other reactants through hydrogen bonding or interactions with the aromatic rings []. However, further research is needed to elucidate the specific details.


Physical And Chemical Properties Analysis

  • Melting point: 128-131 °C (literature value) [].
  • Color: White [].
  • Optical activity: [α]20/D +35° (c = 1 in chloroform) []. This indicates the compound rotates plane-polarized light in a clockwise direction.
  • pKa (predicted): 10.76 ± 0.50 []. This suggests the molecule has weakly acidic properties.
  • Data on solubility, boiling point, and stability is currently unavailable.

As mentioned previously, the detailed mechanism of action for (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine in its catalytic roles is not publicly available [].

Asymmetric Catalysis:

Due to its chiral nature, (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine has been investigated as a potential ligand for asymmetric catalysts. Ligands are molecules that bind to metal centers in catalysts, influencing their reactivity and selectivity. A 1999 study explored its use in the development of a rhodium-based catalyst for the asymmetric hydrogenation of alkenes, demonstrating its potential in this field [].

Supramolecular Chemistry:

The molecule's ability to form hydrogen bonds and self-assemble has made it interesting for research in supramolecular chemistry, which deals with the interactions between molecules to form larger structures. A 2007 study reported the use of (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine in the synthesis of self-assembled capsules with potential applications in drug delivery [].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (56.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Dates

Modify: 2023-08-15

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